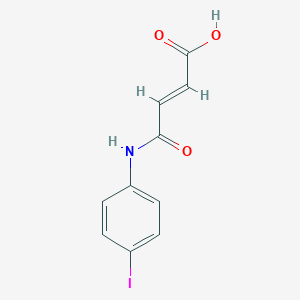
4-((4-Iodophenyl)amino)-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Iodophenyl)amino)-4-oxobut-2-enoic acid is an organic compound that features an iodinated phenyl group attached to an amino group, which is further connected to a butenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Iodophenyl)amino)-4-oxobut-2-enoic acid typically involves the iodination of aniline derivatives followed by coupling reactions to introduce the butenoic acid moiety. One common method involves the use of iodinated aniline and subsequent reactions with acylating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using iodine or iodinating agents, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
化学反応の分析
Types of Reactions
4-((4-Iodophenyl)amino)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the butenoic acid moiety can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, are commonly employed.
Major Products Formed
Oxidation: Formation of iodinated benzoic acid derivatives.
Reduction: Formation of 4-((4-Iodophenyl)amino)-4-hydroxybutanoic acid.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
4-((4-Iodophenyl)amino)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in protein labeling and modification.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of 4-((4-Iodophenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The iodine atom in the phenyl group can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. Additionally, the butenoic acid moiety can undergo conjugation reactions, affecting the compound’s reactivity and biological activity .
類似化合物との比較
Similar Compounds
4-Iodo-L-phenylalanine: An iodinated amino acid used in protein engineering.
4-Chloro-L-phenylalanine: A chlorinated analog with similar applications in biochemistry.
4-Borono-L-phenylalanine: A boron-containing analog used in boron neutron capture therapy.
Uniqueness
4-((4-Iodophenyl)amino)-4-oxobut-2-enoic acid is unique due to its combination of an iodinated phenyl group and a butenoic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
(E)-4-(4-iodoanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVGHDGDESFZOK-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17280-49-8 |
Source


|
| Record name | NSC158441 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
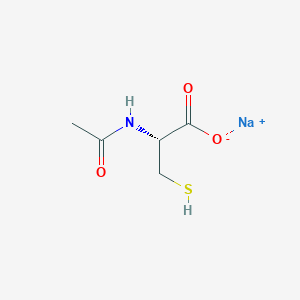
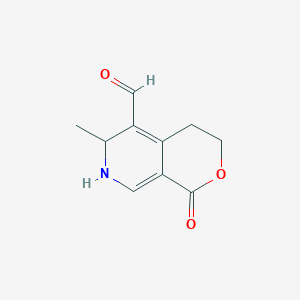
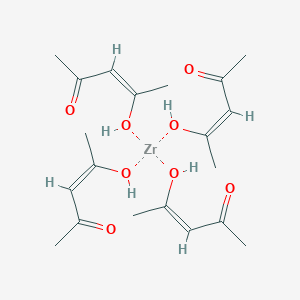
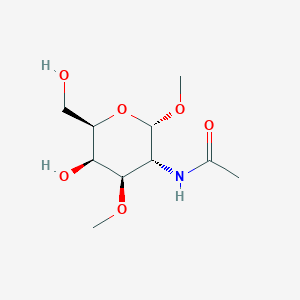

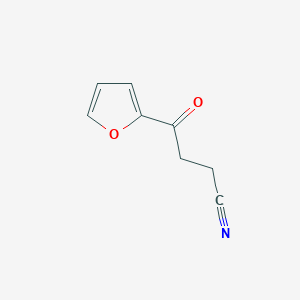
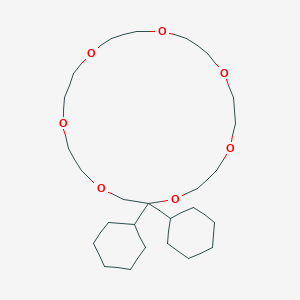


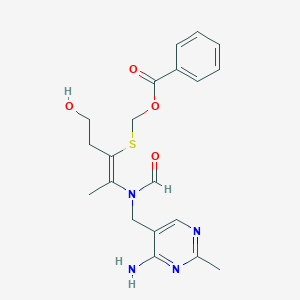



![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)
